molecular formula C12H13ClO2 B1416616 4-(3-Chlorophenyl)Oxane-4-Carbaldehyde CAS No. 902836-60-6

4-(3-Chlorophenyl)Oxane-4-Carbaldehyde

Cat. No. B1416616
M. Wt: 224.68 g/mol
InChI Key: DGVXFYWXCMGXSF-UHFFFAOYSA-N
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Description

“4-(3-Chlorophenyl)Oxane-4-Carbaldehyde” is a chemical compound . It’s closely related to “4-(3-Chlorophenyl)oxane-4-carboxylic acid”, which has a molecular weight of 240.69 .

Scientific Research Applications

Synthesis and Chemical Properties

  • 4-(3-Chlorophenyl)Oxane-4-Carbaldehyde is used in the synthesis of various heterocyclic compounds. For example, its derivatives, such as 4H-thieno[3,2-c]chromenes, are synthesized via intramolecular arylation, highlighting its role in creating complex molecular structures (Fisyuk et al., 2012).
  • It is involved in molecular rearrangement processes, such as the transformation of 4‐iminomethyl‐1,2,3‐triazoles. This demonstrates its utility in dynamic chemical reactions and the synthesis of various organic compounds (L'abbé et al., 1990).

Applications in Biological and Medicinal Chemistry

  • This chemical is utilized in the design and synthesis of Schiff’s Bases of 4-Chloro-3-coumarin aldehyde, demonstrating its relevance in developing antimicrobial agents (Bairagi et al., 2009).
  • Its application extends to the synthesis of furano[2,3-g]indoles, showcasing its significance in the production of compounds that could potentially have biological activity (Pchalek et al., 2021).

Advanced Material Synthesis

  • It plays a role in facilitating the preparation of 3,5-disubstituted-4-aminothiophene-2-carbaldehyde, indicating its use in the synthesis of novel materials with potential applications in various technological domains (Chen et al., 2014).
  • 4-(3-Chlorophenyl)Oxane-4-Carbaldehyde derivatives are used in creating novel 4-aryl substituted thiophene derivatives, significant for their applications in organic light-emitting diode materials (Xu & Yu, 2011).

Catalysis and Chemical Reactions

  • This compound is also relevant in the field of catalysis, as seen in the oxidation of alcohols using oxo-rhenium complexes, where derivatives of 4-(3-Chlorophenyl)Oxane-4-Carbaldehyde serve as substrates or intermediates (Sousa et al., 2013).

properties

IUPAC Name

4-(3-chlorophenyl)oxane-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO2/c13-11-3-1-2-10(8-11)12(9-14)4-6-15-7-5-12/h1-3,8-9H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGVXFYWXCMGXSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C=O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20654807
Record name 4-(3-Chlorophenyl)oxane-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20654807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Chlorophenyl)Oxane-4-Carbaldehyde

CAS RN

902836-60-6
Record name 4-(3-Chlorophenyl)oxane-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20654807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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